molecular formula C20H25NO4 B12066067 (4R,4aS,7R,7aR,12bS)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol CAS No. 1279034-32-0

(4R,4aS,7R,7aR,12bS)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

Numéro de catalogue: B12066067
Numéro CAS: 1279034-32-0
Poids moléculaire: 347.4 g/mol
Clé InChI: JLVNEHKORQFVQJ-YQXSLOMVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6β-Naltrexol-d4 is a deuterated analog of 6β-naltrexol, a major metabolite of the opioid antagonist naltrexone. Structurally, it is characterized by the substitution of four hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in analytical chemistry . The parent compound, 6β-naltrexol, is a neutral opioid antagonist with high affinity for μ-opioid receptors (Ki = 94 pM) but reduced inverse agonist activity compared to naltrexone, making it a candidate for treating opioid dependence with fewer withdrawal effects .

Propriétés

Numéro CAS

1279034-32-0

Formule moléculaire

C20H25NO4

Poids moléculaire

347.4 g/mol

Nom IUPAC

(4R,4aS,7R,7aR,12bS)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i1D2,2D2

Clé InChI

JLVNEHKORQFVQJ-YQXSLOMVSA-N

SMILES isomérique

[2H][C@]12[C@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O

SMILES canonique

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6b-Naltrexol-d4 involves the deuteration of 6b-NaltrexolThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .

Industrial Production Methods: Industrial production of 6b-Naltrexol-d4 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions: 6b-Naltrexol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Naltrexone.

    Reduction: 6b-Naltrexol.

    Substitution: 6b-Naltrexol-d4.

Applications De Recherche Scientifique

6b-Naltrexol-d4 has a wide range of applications in scientific research:

Mécanisme D'action

6b-Naltrexol-d4 acts as a neutral antagonist at opioid receptors, including the mu, kappa, and delta receptors. It binds to these receptors without activating them, thereby blocking the effects of opioid agonists. This mechanism is particularly useful in studying the pharmacodynamics of opioid receptors and in developing treatments for opioid addiction and related disorders .

Comparaison Avec Des Composés Similaires

Molecular Properties

  • Chemical Formula: C20H21D4NO4 (deuterated form) .
  • Molecular Weight: 346.4 g/mol (vs. 343.42 g/mol for non-deuterated 6β-naltrexol) .
  • CAS Number: 49625-89-0 (non-deuterated); 1279034-32-0 (deuterated variants) .

Comparison with Structurally Similar Compounds

Naltrexone

Naltrexone is the parent compound of 6β-naltrexol and a potent μ-opioid receptor antagonist with inverse agonist activity.

Property Naltrexone 6β-Naltrexol 6β-Naltrexol-d4
Receptor Affinity (Ki) 265 pM (μ-opioid) 94 pM (μ-opioid) Similar to 6β-naltrexol (analytical use)
Inverse Agonist Activity High Low/Neutral Not applicable
Metabolic Stability Rapidly metabolized Major metabolite Stable (deuterated)
Therapeutic Use Opioid dependence Investigational Analytical standard

Key Findings :

  • Potency : Naltrexone is 8-fold more potent than 6α-naltrexol and 71-fold more potent than 6β-naltrexol in blocking morphine effects in vivo .
  • Mechanism : Unlike naltrexone, 6β-naltrexol lacks inverse agonist activity, reducing withdrawal symptoms in opioid-dependent subjects .

6α-Naltrexol

6α-Naltrexol is a stereoisomer of 6β-naltrexol, differing in the hydroxyl group orientation at the C6 position.

Property 6α-Naltrexol 6β-Naltrexol
μ-Opioid Affinity 420 pM 94 pM
In Vivo Potency Intermediate Low
Metabolic Profile Minor metabolite Major metabolite

Key Findings :

  • In morphine-dependent primates, 6β-naltrexol showed 71-fold lower potency than naltrexone, while 6α-naltrexol was 8-fold less potent .

Deuterated Analogs (e.g., 6β-Naltrexol-d3)

Other deuterated variants, such as 6β-naltrexol-d3, serve similar analytical purposes but differ in deuterium substitution patterns.

Property 6β-Naltrexol-d3 6β-Naltrexol-d4
Molecular Formula C20H22D3NO4 C20H21D4NO4
Application LC-MS/MS internal standard HPLC internal standard
Purity >98% Qualified per ISO 17034

Pharmacokinetic and Analytical Comparisons

Pharmacokinetics

  • 6β-Naltrexol : Detected in plasma for up to 42 days post-naltrexone administration, with mean concentrations of 1.51–5.52 ng/mL .
  • 6β-Naltrexol-d4 : Used to quantify 6β-naltrexol in serum via HPLC, achieving a detection limit of 0.5 ng/mL .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.